tert-Butyl octahydro-1H-isoindol-3a-ylcarbamate
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Overview
Description
tert-Butyl N-(octahydroisoindol-3a-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(octahydroisoindol-3a-yl)carbamate typically involves the reaction of octahydroisoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(octahydroisoindol-3a-yl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(octahydroisoindol-3a-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate compounds.
Scientific Research Applications
Chemistry: tert-Butyl N-(octahydroisoindol-3a-yl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis by various enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the industrial sector, tert-butyl N-(octahydroisoindol-3a-yl)carbamate is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(octahydroisoindol-3a-yl)carbamate involves its interaction with nucleophiles. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. Upon exposure to specific conditions, such as acidic or basic environments, the tert-butyl group can be removed, revealing the reactive carbamate group. This allows for subsequent reactions to occur, such as the formation of amide bonds in peptide synthesis .
Comparison with Similar Compounds
- tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate
- tert-Butyl N-(octahydroisoindol-3a-yl)carbamate
Comparison:
- tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate has a similar structure but differs in the substitution pattern on the isoindole ring. This difference can affect its reactivity and stability.
- tert-Butyl N-(octahydroisoindol-3a-yl)carbamate is unique in its specific steric and electronic properties, making it particularly useful in selective protection and deprotection reactions in organic synthesis.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
COJNHDCEWDUHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCCC1CNC2 |
Origin of Product |
United States |
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